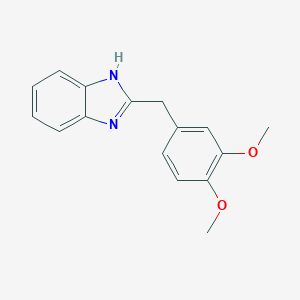

2-(3,4-Dimethoxybenzyl)-1H-benzimidazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,4-Dimethoxybenzyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.31g/mol. The purity is usually 95%.

The exact mass of the compound 2-(3,4-Dimethoxybenzyl)-1H-benzimidazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >40.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 697074. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3,4-Dimethoxybenzyl)-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethoxybenzyl)-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Lösungsvermittlende Schutzgruppe

Die 3,4-Dimethoxybenzyl-Gruppe kann als lösungsvermittelnde Schutzgruppe für die Thiol-Einheit fungieren, was die Löslichkeit und Stabilität des Vorläufers erhöht . Diese Gruppe wird während der Monoschichtbildung abgespalten, insbesondere bei erhöhter Temperatur (60 °C) und in Gegenwart von Protonen (Trifluoressigsäure) .

Antioxidative Aktivität

Aus 2,3-Dimethoxybenzoesäure oder 3-Acetoxy-2-methylbenzoesäure und Amin-Derivaten synthetisierte Verbindungen haben eine antioxidative Aktivität gezeigt . Sie wurden als Gesamtanitioxidantien, Radikalfänger und Metallchelatoren nachgewiesen .

Antibakterielle Aktivität

Diese Verbindungen haben auch eine antibakterielle Aktivität gegen sowohl grampositive als auch gramnegative Bakterien gezeigt . Dies macht sie zu potenziellen Kandidaten für weitere Forschungsarbeiten zur Entwicklung neuer antibakterieller Medikamente .

Synthese neuer Benzamid-Verbindungen

Die 2,3-Dimethoxybenzoesäure, eine verwandte Verbindung, wurde zur Synthese neuer Benzamid-Verbindungen verwendet . Diese Verbindungen haben potenzielle Anwendungen in verschiedenen Bereichen, darunter die medizinische, industrielle, biologische und potenzielle Pharmaindustrie .

Bildung selbstorganisierter Monoschichten (SAMs)

Die 3,4-Dimethoxybenzyl-Gruppe kann bei der Bildung selbstorganisierter Monoschichten (SAMs) von aromatischen Thiolaten verwendet werden . SAMs haben vielfältige Anwendungen in Bereichen wie Nanotechnologie, Biosensoren und Oberflächenchemie<a aria-label="1: 5. Bildung selbstorganisierter Monoschichten (SAMs) Die 3,4-Dimethoxybenzyl-Gruppe kann bei der Bildung selbstorganisierter Monoschichten (SAMs) von aromatischen Thiolaten1 verwendet werden" data-citationid="e33a6cf1-0c15-060f-74f3-827e8c1071c1-30" h

Wirkmechanismus

Target of Action

The primary target of 2-(3,4-Dimethoxybenzyl)-1H-benzimidazole is Pneumolysin (PLY) . PLY is a toxin produced by all types of pneumococci and is one of the main virulence factors. This toxin binds to cholesterol in eukaryotic cells, forming pores that lead to cell destruction .

Mode of Action

The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Biochemical Pathways

The compound’s interaction with its target affects the pathways related to the formation of self-assembled monolayers (SAMs) of aromatic thiolates . These SAMs are frequently used in a wide range of applications, and their formation is often hampered by the low solubilities of their precursors .

Result of Action

The compound’s action results in the formation of SAMs that have the same structure and quality as the ones obtained from the respective unprotected thiols . This suggests that the compound could potentially be used in applications where SAMs of aromatic thiolates are required.

Action Environment

The action of 2-(3,4-Dimethoxybenzyl)-1H-benzimidazole is influenced by environmental factors such as temperature and the presence of protons . The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Biologische Aktivität

2-(3,4-Dimethoxybenzyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound 2-(3,4-Dimethoxybenzyl)-1H-benzimidazole belongs to the benzimidazole class, which is characterized by a fused benzene and imidazole ring. The presence of methoxy groups at the 3 and 4 positions on the benzyl moiety enhances its lipophilicity and biological activity. The synthesis of this compound typically involves the condensation of 3,4-dimethoxybenzaldehyde with o-phenylenediamine under acidic conditions.

Antioxidant Activity

Research has shown that benzimidazole derivatives exhibit potent antioxidant properties. A study highlighted that various benzimidazole compounds demonstrated significant inhibition of lipid peroxidation (LPO). The antioxidant activity was evaluated using assays such as the DPPH radical scavenging test and the ABTS assay. For instance, compounds derived from benzimidazole exhibited IC50 values comparable to standard antioxidants like butylated hydroxytoluene (BHT) .

Antimicrobial Activity

Benzimidazole derivatives, including 2-(3,4-Dimethoxybenzyl)-1H-benzimidazole, have been assessed for their antimicrobial properties against a range of pathogens. In vitro studies indicated that this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method. For example:

| Pathogen | MIC (µg/ml) | Standard (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 25 (Ampicillin) |

| Escherichia coli | 25 | 50 (Ciprofloxacin) |

| Candida albicans | 250 | 500 (Griseofulvin) |

These results suggest that the compound has promising potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. In particular, 2-(3,4-Dimethoxybenzyl)-1H-benzimidazole showed cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism of action appears to involve induction of apoptosis as evidenced by increased caspase-3/7 activity in treated cells. The IC50 values for this compound were significantly lower than those for standard chemotherapeutics like doxorubicin .

The biological activity of 2-(3,4-Dimethoxybenzyl)-1H-benzimidazole can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.

- DNA Damage : Studies indicate that benzimidazole derivatives can cause DNA strand breaks, contributing to their anticancer efficacy .

Case Studies

- Antioxidant Activity Study : A recent study evaluated a series of benzimidazole derivatives for their antioxidant potential. Among them, 2-(3,4-Dimethoxybenzyl)-1H-benzimidazole exhibited superior activity with an IC50 value of 15 µM in the DPPH assay, outperforming many other tested compounds .

- Antimicrobial Evaluation : In a comparative study against various bacterial strains, this compound demonstrated notable efficacy with MIC values lower than those of traditional antibiotics in several cases .

- Cancer Cell Line Testing : A study focused on the effects of this compound on MCF-7 cells found that it significantly reduced cell viability with an IC50 of 20 µM after 48 hours of treatment, indicating strong anticancer potential .

Eigenschaften

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-19-14-8-7-11(9-15(14)20-2)10-16-17-12-5-3-4-6-13(12)18-16/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWWUKJFRDQIDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24782284 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.